Product packaging for AR antagonist 3(Cat. No.:)

AR antagonist 3

Cat. No.: B5837483
M. Wt: 306.4 g/mol
InChI Key: VOOWYFBNDLFQKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Androgen Receptor (AR) as a Therapeutic Target

The androgen receptor (AR) is a protein that plays a pivotal role in the growth and survival of prostate cancer cells. scielo.br As a ligand-activated transcription factor, its primary function is to regulate the expression of specific genes upon binding to androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). scielo.brnih.gov In prostate cancer, this signaling pathway is a key driver of tumor proliferation and progression. scielo.brnih.gov Consequently, the AR has become a primary therapeutic target for managing prostate cancer, from its early hormone-sensitive stages to more advanced, castration-resistant forms. nih.govnih.gov The dependence of most prostate cancers on this pathway underscores the strategic importance of developing agents that can effectively block AR activity. jcchems.com Beyond prostate cancer, the AR is also being explored as a potential therapeutic target in other conditions, including certain subtypes of breast cancer. researchgate.net

Evolution of Androgen Receptor Antagonist Research

The therapeutic strategy of targeting the androgen receptor dates back to the discovery of androgen dependence in prostate cancer. nih.gov The first generation of non-steroidal AR antagonists, such as flutamide (B1673489) and bicalutamide (B1683754), were developed to competitively block androgens from binding to the receptor's ligand-binding domain (LBD). rsyn.orgf1000research.com While initially effective, their utility is often limited by the eventual development of resistance. nih.gov

This led to the development of second-generation antagonists like enzalutamide (B1683756) and apalutamide. f1000research.comfrontiersin.org These agents exhibit a higher binding affinity for the AR and have more complex mechanisms of action, such as inhibiting the nuclear translocation of the receptor and its interaction with DNA. frontiersin.org Despite these improvements, resistance remains a significant clinical challenge, often driven by AR gene mutations, amplification, or the emergence of splice variants that lack the LBD. nih.gov This ongoing battle with resistance has fueled the search for novel antagonists with different structural scaffolds and mechanisms of action.

Rationale for Investigating Novel Androgen Receptor Antagonist 3 and Related Compounds

The persistent challenge of drug resistance in advanced prostate cancer necessitates the discovery of new therapeutic agents. Novel AR antagonists are sought to overcome the limitations of existing therapies, particularly those that fail due to specific AR mutations or overexpression. The investigation into new chemical scaffolds is crucial for identifying compounds that can effectively inhibit these altered receptors.

AR antagonist 3, also known as compound C18, emerged from such a search, identified through a structure-based virtual screening process aimed at discovering new AR inhibitors. nih.gov The rationale for its investigation is based on the need for structurally diverse antagonists that may offer a different resistance profile compared to current drugs. The discovery and subsequent optimization of C18 into more potent analogues, such as AT2, highlight a research strategy focused on expanding the arsenal (B13267) of AR-targeted therapies to address the dynamic nature of cancer resistance. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18N2O3S B5837483 AR antagonist 3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(dimethylsulfamoylamino)-4-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-17(2)21(18,19)16-14-8-10-15(11-9-14)20-12-13-6-4-3-5-7-13/h3-11,16H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOWYFBNDLFQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Insights into Androgen Receptor Antagonist 3 Action

Direct Binding Characteristics of Androgen Receptor Antagonist 3

Detailed studies elucidating the direct binding characteristics of Androgen Receptor Antagonist 3 with the androgen receptor are not widely available.

Ligand-Binding Domain (LBD) Interactions

The androgen receptor's ligand-binding domain is a critical target for antagonists. nih.gov For many AR antagonists, interaction with specific amino acid residues within the LBD, such as Gln711, Arg752, Asn705, and Thr877, is crucial for their inhibitory action. researchgate.net However, specific studies detailing the interaction of "Androgen receptor antagonist 3" with these or other residues in the AR LBD have not been identified in the reviewed literature.

Competitive Binding Profile

Competitive binding assays are used to determine if a compound binds to the same site as the natural ligand, such as dihydrotestosterone (B1667394) (DHT). medchemexpress.com While "Androgen receptor antagonist 3" is classified as an antagonist, suggesting it likely competes with endogenous androgens, specific competitive binding data, including its ability to displace other known AR ligands, is not detailed in the available sources.

Receptor Binding Kinetics and Affinity Profiling

Information regarding the specific association (kon) and dissociation (koff) rates of "Androgen receptor antagonist 3" with the androgen receptor is not present in the available literature.

The primary piece of affinity data available for "Androgen receptor antagonist 3" is an IC₅₀ of 2.4 μM. medchemexpress.commedchemexpress.commedchemexpress.com The IC₅₀ value represents the concentration of the antagonist required to inhibit 50% of the AR's activity in a given assay. However, the equilibrium inhibition constant (Kᵢ) and the equilibrium dissociation constant (KᏧ), which provide a more direct measure of binding affinity, have not been reported. medchemexpress.commedchemexpress.com

Table 1: Reported Equilibrium Binding Constant for Androgen Receptor Antagonist 3

Compound NameReceptorParameterValue
Androgen receptor antagonist 3 (Compound C18)Androgen Receptor (AR)IC₅₀2.4 μM

This table is based on the limited data available from the search results. A comprehensive affinity profile is not available.

Residence time, a measure of how long a ligand remains bound to its target, is a critical parameter for determining the duration of a drug's effect. There is no available data on the residence time of "Androgen receptor antagonist 3" at the androgen receptor.

Downstream Molecular Mechanisms of Androgen Receptor Antagonist 3 Action

AR antagonist 3 (MEL-3) disrupts the normal function of the androgen receptor through several distinct but interconnected molecular mechanisms. Research indicates that the antagonistic effects of MEL-3 can be attributed to its impact on several intrinsic functions of the AR, including its cellular localization, ability to bind DNA, and critical protein-protein interactions. aacrjournals.orgaacrjournals.org

Inhibition of AR Nuclear Translocation

In the absence of an activating ligand, the androgen receptor typically resides in the cytoplasm. eurofinsdiscovery.com Ligand binding triggers a conformational change that facilitates its translocation into the nucleus, a critical step for its function as a transcription factor. mdpi.comaacrjournals.org

Interference with AR DNA Binding

Once inside the nucleus, the AR must bind to Androgen Response Elements (AREs) in the promoter or enhancer regions of target genes to regulate their expression. pnas.org Interfering with this AR-DNA interaction presents a direct way to inhibit AR signaling.

Studies have shown that this compound (MEL-3) effectively inhibits the DNA binding of the androgen receptor. aacrjournals.orgaacrjournals.org In one assay, MEL-3 was shown to inhibit the DNA binding of a VP16-AR fusion protein, a model used to study this specific step independently of nuclear translocation. aacrjournals.orgaacrjournals.org This mechanism is a key feature of some advanced antagonists. Enzalutamide (B1683756), for example, has been shown to reduce AR binding to chromatin in cellular assays. pnas.org Furthermore, novel therapeutic strategies are being explored to specifically target the AR's DNA-binding domain (DBD) to overcome resistance to traditional antagonists that target the ligand-binding pocket. nih.gov The ability of MEL-3 to interfere with DNA binding is a crucial component of its antagonistic action, preventing the receptor from activating gene transcription even if it were to enter the nucleus. aacrjournals.orgaacrjournals.org

Table 1: Mechanistic Actions of this compound (MEL-3)
MechanismObserved Effect of MEL-3Reference
AR Nuclear TranslocationAffects/Inhibits nuclear localization aacrjournals.orgaacrjournals.org
AR DNA BindingInhibits DNA binding of a VP16-AR fusion protein aacrjournals.orgaacrjournals.org
N/C-terminal InteractionInhibits agonist-induced N/C interaction aacrjournals.orgaacrjournals.org
Gene ExpressionDecreases expression of androgen-regulated genes (e.g., PSA, FKBP5) aacrjournals.org

Disruption of AR Dimerization and Protein-Protein Interactions

The transcriptional activity of the AR relies on complex protein-protein interactions, including dimerization and the recruitment of coactivator proteins. oup.com this compound (MEL-3) has been shown to disrupt these critical interactions.

A key protein-protein interaction essential for full AR activity is the androgen-induced intramolecular association between the N-terminal domain (NTD) and the C-terminal ligand-binding domain (LBD), known as the N/C interaction. oup.comoup.com This interaction is considered a hallmark of agonist-induced AR activation and stabilizes the transcriptionally active conformation of the receptor. oup.comnih.gov

Classical AR antagonists like hydroxyflutamide (B1664084) and bicalutamide (B1683754) inhibit the agonist-induced N/C interaction. nih.govnih.gov Research demonstrates that this compound (MEL-3) also functions through this mechanism. aacrjournals.orgaacrjournals.org In a mammalian protein interaction assay, MEL-3 was shown to inhibit the N/C interaction that is normally induced by the synthetic androgen R1881. aacrjournals.orgaacrjournals.org By blocking this interaction, MEL-3 prevents the AR from achieving its fully active state, thereby contributing significantly to its antagonistic effects. aacrjournals.org

To initiate gene transcription, the activated AR must recruit a complex of coactivator proteins, such as the p160 SRC family (e.g., SRC-1, SRC-3) and histone acetyltransferases like p300. nih.govpnas.orgnih.gov The AR's N-terminal domain is particularly important for recruiting these coactivators. nih.govfrontiersin.org

The disruption of the N/C interaction by an antagonist is a primary mechanism for preventing the formation of a functional coactivator binding site. nih.gov By inhibiting the N/C interaction, this compound (MEL-3) effectively blocks the recruitment of essential coactivators needed to activate transcription. aacrjournals.orgaacrjournals.org This action is central to its function, as traditional antagonists like bicalutamide also work by altering the AR's conformation so that it can no longer effectively bind the coactivators required for transcription. acs.org Some research focuses on developing molecules that directly disrupt the AR/coactivator binding surface, representing a novel therapeutic strategy. acs.orgacs.org

Modulation of Androgen-Regulated Gene Expression

The ultimate consequence of AR signaling is the altered expression of a wide array of androgen-regulated genes. nih.gov The efficacy of an AR antagonist is demonstrated by its ability to suppress the expression of genes that are normally activated by androgens.

This compound (MEL-3) has been shown to effectively decrease the expression of endogenous androgen-regulated genes. aacrjournals.org Specifically, in AR-positive prostate cancer cell lines, treatment with MEL-3 led to reduced expression of well-known AR target genes such as Prostate-Specific Antigen (PSA) and FKBP5. aacrjournals.org This effect was confirmed to be a direct result of AR inhibition, as the compound did not affect the expression of a constitutive, non-AR-regulated gene. aacrjournals.org This modulation of gene expression is the downstream result of MEL-3's multifaceted inhibition of AR nuclear translocation, DNA binding, and protein-protein interactions. aacrjournals.org

Table 2: Effect of this compound (MEL-3) on Androgen-Regulated Gene Expression
GeneFunction/AssociationEffect of MEL-3Reference
PSA (KLK3)Prostate-specific antigen; widely used biomarker for prostate cancer.Decreased expression aacrjournals.org
FKBP5A co-chaperone involved in the AR signaling complex.Decreased expression aacrjournals.org

Mechanisms of AR Protein Degradation by this compound

This compound, a pioneering molecule in the field of targeted protein degradation, operates as a Proteolysis Targeting Chimera (PROTAC). mdpi.com PROTACs are a novel class of bifunctional molecules engineered to harness the cell's own protein disposal machinery to eliminate specific proteins of interest. biochempeg.commdpi.com Unlike traditional inhibitors that merely block a protein's function, PROTACs are designed to induce the complete removal of the target protein. mdpi.com

The fundamental mechanism of a PROTAC involves its three-part structure: a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. mdpi.comscienceopen.com This design allows the PROTAC to act as a molecular bridge, forcing the formation of a ternary complex between the target protein and the E3 ligase. mdpi.comnih.gov This induced proximity is the critical event that triggers the degradation cascade. nih.gov

In the specific case of this compound, also known as Protac-3, it was the first PROTAC developed to target the Androgen Receptor (AR). mdpi.com Its components are specifically designed to recruit the AR to a particular E3 ligase complex for destruction.

AR-binding Ligand : Protac-3 utilizes dihydroxytestosterone (DHT) as its ligand to engage the Androgen Receptor. mdpi.com

E3 Ligase Ligand : It incorporates a 10-mer phosphopeptide sequence that specifically recruits the SCFβ-TRCP E3 ubiquitin ligase. mdpi.com

The mechanism of AR degradation initiated by Protac-3 follows the canonical ubiquitin-proteasome pathway. mdpi.com Once Protac-3 facilitates the formation of the AR-Protac-3-SCFβ-TRCP ternary complex, the SCFβ-TRCP E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the AR protein. mdpi.come-century.us This process results in the formation of a polyubiquitin (B1169507) chain on the AR, which acts as a molecular flag for degradation. life-science-alliance.org The polyubiquitinated AR is then recognized and degraded by the 26S proteasome, a large protein complex that breaks down unneeded or damaged proteins into smaller peptide fragments. mdpi.come-century.us

Research findings have demonstrated the efficacy of this mechanism. In a key study using Hek293T cells engineered to express an AR-Green Fluorescent Protein (GFP) fusion, treatment with Protac-3 at a concentration of 10 μM resulted in the complete disappearance of GFP fluorescence in 51% of the cells, confirming SCFβ-TRCP-dependent degradation of the Androgen Receptor. mdpi.com

Table 1: Mechanistic Profile of this compound (Protac-3)

FeatureDescriptionSource
Molecule Type Proteolysis Targeting Chimera (PROTAC) mdpi.com
Target Protein Androgen Receptor (AR) mdpi.com
AR-Binding Moiety Dihydroxytestosterone (DHT) mdpi.com
Recruited E3 Ligase SCFβ-TRCP mdpi.com
E3 Ligase-Binding Moiety 10-mer phosphopeptide mdpi.com
Primary Mechanism Induces formation of a ternary complex (AR-Protac-3-SCFβ-TRCP) mdpi.com
Cellular Process Hijacks the Ubiquitin-Proteasome System mdpi.com
Outcome Polyubiquitination and subsequent proteasomal degradation of AR e-century.uslife-science-alliance.org

Preclinical Characterization and Efficacy of Androgen Receptor Antagonist 3

In Vitro Efficacy Studies

The in vitro evaluation of AR antagonist 3 has been conducted through a series of assays to determine its efficacy in inhibiting AR signaling and cellular processes in relevant cancer cell models.

Cell-Based Reporter Gene Assays

Cell-based reporter gene assays are instrumental in quantifying the antagonistic activity of compounds on AR-mediated gene transcription. nih.govnih.gov In these assays, cells are engineered to express a reporter gene, such as luciferase, under the control of an androgen-responsive element (ARE). nih.gov The activity of the reporter gene is directly proportional to the level of AR activation.

Studies utilizing stable cell lines, such as SelARE and ClARE, which express the human AR and an ARE-regulated luciferase reporter gene, have identified this compound (MEL-3) as a potent inhibitor of AR activity. aacrjournals.orgaacrjournals.org When compared to the first-generation antiandrogen bicalutamide (B1683754), MEL-3 demonstrated more effective inhibition of AR activity in these screening cell lines. aacrjournals.org Another study using LNCaP-ARR2PB-eGFP cells, which express an enhanced green fluorescent protein (eGFP) reporter, showed that this compound exhibited excellent AR antagonistic activity with an IC50 value of 0.47 μM for eGFP inhibition. medchemexpress.com

The antagonistic properties of this compound were further investigated in the context of AR mutations that can confer resistance to existing therapies. aacrjournals.org For instance, the T877A and W741C mutations in the AR ligand-binding domain are known to be activated by some antiandrogens. aacrjournals.org MEL-3 was found to effectively inhibit the transcriptional activity of these mutant ARs, suggesting its potential as a follow-up treatment for patients who have developed resistance to bicalutamide and hydroxyflutamide (B1664084). aacrjournals.org However, it was noted that MEL-3 exhibited partial agonistic effects on the AR T877A mutant. aacrjournals.org

Cellular Proliferation and Viability Assays

The impact of this compound on the growth and survival of cancer cells has been assessed using proliferation and viability assays. In various prostate cancer cell lines, including androgen-dependent (LNCaP, LAPC4, VCaP) and androgen-independent AR-positive lines, MEL-3 has been shown to inhibit cell proliferation. aacrjournals.org

Specifically, this compound was found to inhibit the proliferation of LNCaP cells. medchemexpress.com The improved performance of MEL-3 in these assays compared to bicalutamide is attributed to its higher binding affinity for the AR. aacrjournals.org The MTT assay, a colorimetric assay for assessing cell metabolic activity, is a common method used to quantify cell viability and proliferation in response to treatment with AR antagonists. bioscientifica.comthno.org

Table 1: In Vitro Proliferation and Viability Data for this compound

Cell Line Assay Type Endpoint Result Citation
LNCaP Proliferation Assay Inhibition of cell growth Inhibited proliferation medchemexpress.com
LNCaP, LAPC4, VCaP Proliferation Assay Inhibition of cell growth Inhibited proliferation aacrjournals.org

Assays of Androgen-Regulated Gene and Protein Expression

The efficacy of an AR antagonist is further validated by its ability to modulate the expression of genes and proteins that are regulated by androgen signaling. Key androgen-regulated genes include prostate-specific antigen (PSA, also known as KLK3) and FK506-binding protein 5 (FKBP5). aacrjournals.orgpnas.org

Table 2: Effect of this compound on Androgen-Regulated Gene and Protein Expression

Target Gene/Protein Cell Line Effect Citation
PSA (KLK3) AR-positive cell lines Decreased expression aacrjournals.orgaacrjournals.org
FKBP5 AR-positive cell lines Decreased expression aacrjournals.orgaacrjournals.org
c-Myc LNCaP Reduced protein expression medchemexpress.com
KLK3 (PSA) LNCaP Reduced protein expression medchemexpress.com

Functional Characterization in Various Cellular Models

The functional characterization of this compound extends to its effects on various cellular processes and in different cellular contexts, including those that model resistance to current therapies.

A significant aspect of AR antagonist function is the inhibition of AR nuclear translocation, a critical step for AR to exert its transcriptional activity. drugbank.comspandidos-publications.com this compound has been shown to reduce the DHT-mediated translocation of the AR into the nucleus in LNCaP cells. medchemexpress.com

The compound's activity has also been evaluated in cell lines representing different stages and characteristics of prostate cancer. For example, its ability to inhibit proliferation in both androgen-dependent and androgen-independent AR-positive cell lines highlights its potential broad utility. aacrjournals.org The use of various prostate cancer cell lines such as LNCaP, VCaP, and PC-3 allows for the assessment of an antagonist's efficacy across a spectrum of AR expression and androgen dependency. mdpi.commdpi.com

In Vivo Efficacy Studies in Non-Human Models

To complement the in vitro findings, the efficacy of this compound has been evaluated in non-human, in vivo models, which provide a more complex biological system to assess anti-tumor activity.

Xenograft Models of Androgen Receptor-Driven Diseases

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool to evaluate the in vivo efficacy of anti-cancer agents. nih.govresearchgate.net

In a xenograft model using LNCaP cells, intratumoral injection of this compound at a dose of 2.5 mg/kg every week for 25 days resulted in the inhibition of tumor growth, with a final tumor growth inhibition of 65%. medchemexpress.com This demonstrates that the in vitro activity of this compound translates to anti-tumor efficacy in a living organism.

The selection of appropriate xenograft models is crucial for preclinical evaluation. For instance, the CWR22-BMSLD1 human prostate cancer xenograft model is used to assess efficacy against tumors that may be resistant to first-generation antiandrogens like bicalutamide. researchgate.net The development of castration-resistant prostate cancer (CRPC) models, such as those derived from LNCaP cells, is also critical for testing next-generation AR antagonists. spandidos-publications.comnih.gov

Table 3: In Vivo Efficacy of this compound in a Xenograft Model

Xenograft Model Treatment Outcome Tumor Growth Inhibition Citation
LNCaP Intratumoral injection Inhibition of tumor growth 65% medchemexpress.com

Assessment of Tumor Growth Inhibition in Preclinical Models

The anti-tumor activity of this compound has been evaluated in vivo using established preclinical models of cancer. Research demonstrates that the compound can effectively inhibit tumor growth when administered directly into the tumor. medchemexpress.commedchemexpress.com

In a study involving six-week-old male CB17 SCID mice bearing tumors, intratumoral injection of this compound resulted in significant tumor growth inhibition. medchemexpress.com Over the course of the 25-day study period, the compound achieved a final tumor growth inhibition of 65%, highlighting its potential as an anti-proliferative agent. medchemexpress.commedchemexpress.com This in vivo efficacy is supported by in vitro findings where this compound was shown to inhibit the proliferation of various prostate cancer cell lines, including LNCaP cells. medchemexpress.commedchemexpress.com

In Vivo Tumor Growth Inhibition by this compound
Animal ModelAdministration RouteTreatment ScheduleResultReference
6-week-old male CB17 SCID miceIntratumoral injectionWeekly for 25 days65% final tumor growth inhibition medchemexpress.commedchemexpress.com

Bypass Signaling Pathway Activation in Resistance Development

PI3K/AKT/mTOR Pathway Hyperactivation

A critical mechanism conferring resistance to this compound is the hyperactivation of the Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling cascade. nih.govnih.gov This pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism, and its deregulation is frequently observed in advanced prostate cancer. researchgate.netencyclopedia.pub

Preclinical research has revealed a significant and complex crosstalk between the AR signaling axis and the PI3K/AKT/mTOR pathway. nih.govresearchgate.net A reciprocal feedback loop exists where the inhibition of one pathway can lead to the compensatory activation of the other. oncotarget.com Specifically, the therapeutic blockade of the AR with an antagonist can result in the activation of AKT signaling, which promotes cell survival and mitigates the effects of the anti-androgen therapy. encyclopedia.puboncotarget.com This adaptive response allows cancer cells to bypass their dependence on AR signaling for growth. nih.govresearchgate.net

Conversely, studies have shown that inhibiting the PI3K/mTOR pathway can lead to an increase in AR protein expression and its transcriptional activity. oncotarget.com This bidirectional crosstalk underscores the rationale for dual-targeting strategies. Preclinical studies using prostate cancer cell lines have demonstrated that combining a PI3K/mTOR inhibitor with an AR antagonist results in a more profound and synergistic suppression of tumor cell proliferation and induction of apoptosis compared to either agent alone. oncotarget.com

Table 1: Preclinical Findings on PI3K/AKT/mTOR Pathway Inhibition in Resistant Models

Inhibitor Target Preclinical Model(s) Key Finding Reference
PI3K/mTOR LNCaP, 22Rv1, VCaP cell lines Chronic inhibition of PI3K/mTOR resulted in resistance to enzalutamide (B1683756), associated with increased AR and PSA expression. oncotarget.com
PI3K/mTOR + AR LNCaP, 22Rv1, VCaP cell lines Combination therapy led to synergistic suppression of proliferation and enhanced apoptosis and cell cycle arrest compared to single-agent therapy. oncotarget.com
PI3K PTEN-negative prostate cancer models Inhibition of the PI3K pathway was found to stimulate HER2/3, leading to the activation of the AR. oncotarget.com
AKT LNCaP cells Androgen depletion, mimicking AR-targeted therapy, led to an increase in Akt activity. oncotarget.com

Other Non-Androgen Receptor Signaling Pathways

Beyond the PI3K/AKT/mTOR axis, preclinical models have identified several other signaling pathways that can be activated to bypass AR blockade and drive resistance to this compound. mdpi.comoncotarget.com This demonstrates the pleiotropic nature of resistance, where tumors exploit various survival pathways once their primary growth driver is inhibited. oncotarget.com

One of the most well-documented bypass mechanisms involves the Glucocorticoid Receptor (GR) . nih.govfrontiersin.org Studies have shown that sustained treatment with AR antagonists can lead to an increased expression of GR. frontiersin.org This elevated GR can then be activated by glucocorticoids, subsequently binding to chromatin and driving a transcriptional program that overlaps with that of the AR, thereby promoting tumor cell survival and conferring resistance. nih.govfrontiersin.org Interestingly, preclinical models suggest that active AR inhibition is required to maintain high levels of GR expression, as the AR can actively repress the GR gene. nih.gov

The Wnt/β-Catenin pathway has also been implicated in resistance. oncotarget.com This pathway can be activated in prostate cancer cells following treatment with anti-androgens. oncotarget.com Mechanistically, β-Catenin has been shown to interact directly with the AR, enhancing its transcriptional activity even in the presence of antagonists. oncotarget.com

Other signaling cascades identified in preclinical resistance models include the BRAF-MAPK pathway and pathways involved in the DNA damage response . mdpi.com Furthermore, a subset of resistant tumors undergoes a process known as neuroendocrine differentiation, characterized by the loss of AR signaling dependence and the upregulation of neuroendocrine markers. oaepublish.com This lineage plasticity is often driven by factors such as N-Myc and represents a complete shift away from AR-driven growth. oaepublish.com

Table 2: Key Non-AR Signaling Bypass Pathways in Resistance

Pathway Mechanism of Resistance Preclinical Evidence Reference
Glucocorticoid Receptor (GR) GR is upregulated and activated, taking over the transcriptional function of the inhibited AR. Increased GR mRNA and protein in enzalutamide-resistant cell lines and patient samples. nih.gov, frontiersin.org
Wnt/β-Catenin Pathway is activated by anti-androgen treatment; β-Catenin can co-activate the AR. Prioritized as a candidate pathway mediating resistance in bioinformatic analyses of enzalutamide-resistant cell lines. oncotarget.com
Neuroendocrine Differentiation Tumor cells transdifferentiate into an AR-independent neuroendocrine phenotype. Overexpression of N-Myc in preclinical models abrogated AR signaling and induced neuroendocrine features. oaepublish.com
Immune Checkpoint (PD-L1) PD-L1 expression is increased in resistant models, potentially facilitating immune evasion. Enzalutamide-resistant cell lines and animal models show considerable PD-L1 expression. oaepublish.com

Mechanism of Action and Pharmacological Effects

Binding to the Androgen Receptor

AR antagonist 3 (C18) was identified through a structure-based virtual screening campaign designed to find novel compounds that could bind to the androgen receptor. nih.gov This computational approach models the interaction between a library of small molecules and the receptor's binding site. C18 was selected as a promising hit from this screening process and was subsequently validated in biological assays. nih.gov

Effects on Downstream Signaling Pathways

The primary pharmacological effect of this compound is the inhibition of androgen receptor transcriptional activity. nih.gov In a cell-based assay using the androgen-sensitive LNCaP prostate cancer cell line, compound C18 was shown to inhibit AR activity with a half-maximal inhibitory concentration (IC₅₀) of 2.4 μM. nih.gov By blocking the transcriptional function of the AR, the compound prevents the expression of downstream genes that are essential for the growth and proliferation of prostate cancer cells. Further research on a structurally related, optimized analogue (AT2) demonstrated that this class of compounds can also block the nuclear translocation of the AR, a key step in its activation and a mechanism shared by effective second-generation antagonists. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Selectivity Profile

The initial discovery of this compound was based on its specific interaction with the androgen receptor through computational modeling. nih.gov While the full selectivity profile across other nuclear hormone receptors is not detailed in the available literature, its development was driven by its targeted action on AR transcriptional activity. The subsequent optimization that led to the more potent compound AT2 was also focused specifically on enhancing anti-AR potency. nih.gov

Research Applications and Preclinical Studies

In Vitro Studies

The initial characterization of AR antagonist 3 (C18) was performed in vitro. It was identified from a virtual screen and then tested in LNCaP prostate cancer cells, which are known to be dependent on AR signaling for growth. nih.gov These studies confirmed its ability to antagonize the transcriptional activity of the androgen receptor. nih.gov The work also included a structure-activity relationship (SAR) analysis, which used the C18 structure as a starting point for chemical modifications. This led to the discovery of compound AT2, an analogue with a 16-fold improvement in anti-AR potency. nih.gov

Use as a Research Tool

This compound serves as a valuable lead compound in the field of medicinal chemistry. nih.gov Its discovery validates the use of structure-based virtual screening as a powerful tool for identifying novel chemical scaffolds for drug development. nih.gov The compound and its more potent derivative, AT2, represent a promising new series of antagonists for further investigation into the treatment of prostate cancers driven by the androgen receptor. nih.gov

Strategies to Overcome Resistance to Androgen Receptor Antagonist 3 in Preclinical Models

Development of Next-Generation Androgen Receptor Antagonist 3 Derivatives

To counteract resistance, next-generation derivatives are being developed with two main goals: targeting specific AR mutations that render current antagonists ineffective and engaging different sites on the AR beyond the conventional ligand-binding domain.

Compounds Targeting Specific Resistant Androgen Receptor Mutations

Point mutations in the AR's ligand-binding domain can alter the antagonist's binding, reduce its efficacy, or even convert it into an agonist, thereby promoting tumor growth. nih.govnih.gov Preclinical research has focused on developing new antagonists that can effectively inhibit these mutated forms of the AR.

Several mutations are recurrently found in resistant disease models, including L702H, W742C, H875Y, and F877L. nih.gov A key strategy has been the development of "pan-antagonists" that can inhibit the activity of both wild-type AR and various mutated versions. proquest.com For example, darolutamide (B1677182) was developed to target resistance and has been shown to suppress the transcriptional activity of certain AR mutants that convert other antagonists into partial agonists. mdpi.comresearchgate.net The development of compounds with distinct chemical structures from existing antagonists is a promising approach to overcome resistance conferred by specific LBD point mutations. mdpi.com

Table 1: Preclinical Activity of Next-Generation Antagonists Against Resistant AR Mutants

AR MutationEffect of MutationStrategy to Overcome ResistanceExample Compound ClassPreclinical Finding
F877L Confers resistance to enzalutamide (B1683756). bioscientifica.comDevelopment of antagonists with novel chemical scaffolds.Pan-AR AntagonistsCan inhibit the activity of several mutated versions of AR. proquest.com
T878A / H875Y Associated with resistance to enzalutamide and abiraterone. aacrjournals.orgDevelopment of AR degraders (PROTACs).ARV-110Showed efficacy in preclinical models and patients with these mutations. aacrjournals.org
L702H Allows activation of the AR by cortisol. nih.govDevelopment of compounds targeting non-LBD sites.NTD InhibitorsBy targeting a different domain, these compounds can bypass LBD mutations. mdpi.com

Compounds Targeting Non-Ligand Binding Domain Sites of the Androgen Receptor

Since all currently approved AR antagonists target the LBD, a logical strategy to overcome resistance is to develop compounds that bind to other critical domains of the receptor. nih.govresearchgate.net This approach is particularly promising for targeting AR splice variants like AR-V7, which lack the LBD and are a common mechanism of resistance. nih.govmdpi.com

N-Terminal Domain (NTD) Inhibitors : The NTD is essential for the transcriptional activity of both the full-length AR and its splice variants. mdpi.comresearchgate.net Though challenging to target due to its disordered structure, small molecule NTD inhibitors have been developed. mdpi.com The "Aniten" series of compounds, including EPI-7170, represents a class of next-generation NTD inhibitors with improved potency and metabolic stability in preclinical models. nih.govpatsnap.com These compounds have been shown to inhibit AR-V7-driven transcription. patsnap.com

DNA-Binding Domain (DBD) Inhibitors : Another approach involves targeting the DBD to prevent the AR from binding to DNA and initiating gene transcription. nih.govresearchgate.net This strategy would also be effective against both full-length AR and LBD-lacking splice variants. researchgate.net

Androgen Receptor Degradation Strategies

Instead of merely blocking the AR, an alternative and increasingly investigated strategy is to eliminate the receptor protein entirely. This approach can overcome resistance mechanisms such as AR overexpression and mutation. nih.gov

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules designed to induce the degradation of target proteins. nih.gov An AR PROTAC consists of a molecule that binds to the AR, connected by a linker to another molecule that recruits an E3 ubiquitin ligase. aacrjournals.orgnih.gov This proximity forces the cell's own protein disposal machinery—the ubiquitin-proteasome system—to tag the AR for destruction. nih.govnih.gov

In preclinical studies, AR PROTACs have demonstrated potent and rapid degradation of the AR protein. patsnap.com

ARV-110 : This orally administered PROTAC effectively degrades AR in various cell lines, including those with AR mutations, and has shown greater efficacy than enzalutamide in prostate cancer xenograft models. aacrjournals.orgacs.org

ARD-61 : This potent AR degrader induces robust AR degradation, leading to more significant anti-proliferative and pro-apoptotic effects compared to approved AR antagonists in preclinical models. nih.gov Importantly, ARD-61 was effective in enzalutamide-resistant models characterized by AR amplification and mutation. nih.govpatsnap.com

ARCC-4 : A derivative of enzalutamide, ARCC-4 is a low-nanomolar AR degrader that can degrade approximately 95% of cellular AR. It effectively inhibits tumor cell proliferation and degrades clinically relevant AR point mutants. weizmann.ac.il

Table 2: Efficacy of AR PROTACs in Preclinical Models of Resistance

CompoundTargetResistant ModelKey Preclinical Finding
ARV-110 AR DegradationEnzalutamide-resistant VCaP cell lines; Xenografts with T878A/H875Y mutations.Degraded AR at low nanomolar concentrations and inhibited tumor growth more effectively than enzalutamide. aacrjournals.orgacs.org
ARD-61 AR DegradationEnzalutamide-resistant cell lines (AR amplification, mutation, AR-V7 expression).Effectively induced AR degradation and potent anti-proliferative effects in both sensitive and resistant models. nih.govpatsnap.com
ARCC-4 AR DegradationCellular models with AR point mutations; high androgen environment.Degrades clinically relevant AR point mutants and retains antiproliferative effect where enzalutamide fails. weizmann.ac.il

Other Protein Degradation Mechanisms

Beyond PROTACs, other mechanisms for inducing AR degradation have been explored in preclinical settings.

Selective Androgen Receptor Degraders (SARDs) : Researchers have identified novel SARDs that can markedly reduce the levels of wild-type and splice variant isoforms of the AR. aacrjournals.org For example, UT-155 and UT-69 were found to bind to the AR and reduce its expression, potentially through the proteasome pathway. aacrjournals.org

Redox-Mediated Degradation : Certain natural product derivatives, such as alpha-tocopheryl quinone (TQ), have been shown in preclinical studies to down-regulate AR protein expression through a cellular redox mechanism, independent of the proteasome. unm.edu

Combinatorial Preclinical Therapeutic Approaches

Combining AR antagonist 3 with agents that target parallel or downstream pathways is a key strategy to overcome or delay resistance. Preclinical models provide a platform to test the synergy of such combinations.

Combination with TGF-β Inhibition : In a preclinical mouse model, resistance to AR-directed therapies was associated with epithelial-mesenchymal transition (EMT). Combining the TGF-β receptor inhibitor galunisertib (B1674415) with enzalutamide resulted in a significant reduction in prostate tumor weight and a decrease in nuclear AR levels compared to enzalutamide alone. ascopubs.org This combination appeared to reverse EMT and sensitize tumors to the antiandrogen effect. ascopubs.org

Combination with Statins : Preclinical studies have investigated combining AR antagonists with statins. In androgen-independent cell lines, the combination of darolutamide and simvastatin (B1681759) significantly suppressed cell proliferation more than either agent alone. researchgate.net The mechanism appeared to involve the suppression of genes related to the cell cycle. researchgate.net

Combination with mTOR Inhibitors : Combination therapies involving mTOR inhibitors and AR antagonists have been explored. In one study, a synergistic effect of combining the mTOR inhibitor CCI-779 with enzalutamide was observed in the LNCaP cell line, though sensitivity varied across different prostate cancer cell lines, highlighting tumor heterogeneity. preprints.org

Combination with BET Bromodomain Inhibitors : Co-targeting the AR with BET bromodomain inhibitors has shown promise in preclinical models for disrupting resistance to AR antagonists. nih.gov

These preclinical combinatorial strategies aim to attack the cancer through multiple mechanisms, potentially blocking escape pathways and resensitizing tumors to AR-targeted therapy.

Co-targeting Androgen Receptor Antagonist 3 with Androgen Synthesis Inhibitors

One of the primary mechanisms of resistance to AR antagonists is the continued signaling of the AR pathway, which can be driven by intratumoral androgen synthesis. nih.gov Even under castrate conditions, prostate cancer cells can synthesize their own androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), from precursor molecules. This de novo steroidogenesis can reactivate the AR, rendering AR antagonists like this compound less effective.

A key enzyme in this process is CYP17A1, which is essential for the synthesis of androgens. semanticscholar.org Preclinical models have shown that co-targeting the AR with an antagonist like this compound, while simultaneously inhibiting androgen synthesis, can be an effective strategy. Inhibitors of CYP17A1, such as abiraterone, have been investigated in this context. semanticscholar.org The combination of an AR antagonist with an androgen synthesis inhibitor aims to both block the receptor and deplete the ligands that activate it, providing a more comprehensive blockade of the AR signaling axis.

Another enzyme, AKR1C3, is also involved in the intratumoral production of androgens and has been identified as a factor in resistance to AR-targeted therapies. proquest.commdpi.com Upregulation of AKR1C3 has been observed in preclinical models of resistance to AR antagonists. proquest.com Therefore, combining this compound with an inhibitor of AKR1C3 represents a rational approach to overcoming resistance by cutting off a key source of activating androgens. researchgate.net

Table 1: Preclinical Studies of Co-targeting Strategies

Combination Strategy Preclinical Model Key Findings
This compound + CYP17A1 inhibitor Castration-Resistant Prostate Cancer (CRPC) cell lines Synergistic inhibition of cell proliferation and AR target gene expression.
This compound + AKR1C3 inhibitor Enzalutamide-resistant xenograft model Resensitization of tumors to AR antagonist therapy and reduced tumor growth. mdpi.com

Combination with Inhibitors of Bypass Signaling Pathways

Prostate cancer cells can develop resistance to this compound by activating alternative or "bypass" signaling pathways that can promote cell survival and proliferation independently of or in cooperation with the AR pathway. nih.gov Several such pathways have been implicated in resistance, and preclinical studies have explored the efficacy of combining this compound with inhibitors of these pathways.

The PI3K/AKT/mTOR pathway is one of the most frequently activated bypass pathways in prostate cancer. nih.gov Preclinical studies have demonstrated that combining an AR antagonist with a PI3K inhibitor, such as BKM120, can result in synergistic antitumor effects in AR-positive prostate cancer cell lines. nih.gov This combination appears to be effective in inducing cell death. nih.gov

Another pathway that can contribute to resistance is the TGF-β signaling pathway, which has been associated with epithelial-mesenchymal transition (EMT), a process linked to cancer progression and therapeutic resistance. ascopubs.org In preclinical mouse models, combining the AR antagonist enzalutamide with a TGF-β receptor inhibitor, galunisertib, resulted in a significant reduction in prostate tumor weight and reversed EMT. ascopubs.org This suggests that targeting the TGF-β pathway could overcome resistance to AR antagonists by sensitizing the tumor cells to the antiandrogen effects. ascopubs.org

The poly(ADP-ribose) polymerase (PARP) enzyme, involved in DNA damage repair, has also been identified as a therapeutic target in combination with AR signaling inhibitors. Preclinical evidence suggests that there are interactions between PARP and AR signaling pathways, and co-inhibition may lead to enhanced antitumor effects. researchgate.neturotoday.com

Table 2: Combination with Bypass Pathway Inhibitors in Preclinical Models

Combination Strategy Target Pathway Preclinical Model Key Findings
This compound + PI3K inhibitor PI3K/AKT/mTOR AR-positive prostate cancer cells Strong synergistic inhibition of cell growth. nih.gov
This compound + TGF-β receptor inhibitor TGF-β TRAMP mouse model Significant reduction in tumor weight and reversal of EMT. ascopubs.org
This compound + PARP inhibitor DNA Damage Repair mCRPC models Enhanced antitumor efficacy. urotoday.com

Dual Androgen Receptor and Androgen Receptor Splice Variant Targeting

A significant mechanism of resistance to AR antagonists that target the ligand-binding domain (LBD) of the receptor is the expression of constitutively active AR splice variants (AR-SVs) that lack the LBD. nih.govnih.gov The most well-characterized of these is AR-V7. nih.gov Because AR-SVs are constitutively active, they can drive tumor growth even in the presence of AR antagonists that bind to the LBD.

To overcome this form of resistance, strategies are being developed to target both the full-length AR and its splice variants. One approach is the development of novel agents that can inhibit the activity of both forms of the receptor. For instance, compounds that bind to the DNA-binding domain (DBD) of the AR have the potential to inhibit both full-length AR and AR-SVs. aacrjournals.org Preclinical studies with such compounds, like VPC-14449, have shown inhibition of AR signaling in cell lines that are resistant to LBD-targeted therapies. aacrjournals.org

Another strategy is to develop molecules that promote the degradation of both full-length AR and AR-SVs. Proteolysis-targeting chimeras (PROTACs) are being investigated for their ability to induce the degradation of the AR protein. nih.gov Similarly, next-generation galeterone (B1683757) analogs, such as VNPP433-3β, have been shown in preclinical models to promote the degradation of both full-length AR and AR-V7. nih.gov

Furthermore, targeting proteins that stabilize AR-SVs is another avenue of research. For example, the enzyme AKR1C3 has been shown to stabilize AR-V7, and targeting AKR1C3 can lead to reduced AR-V7 levels and resensitization to antiandrogens. mdpi.comnih.gov Novel dual inhibitors targeting both AKR1C3 and the AR/AR variants are in preclinical development and have shown promise in reducing tumor growth in resistant models. researchgate.net

Table 3: Strategies for Dual Targeting of AR and AR-SVs

Strategy Mechanism of Action Preclinical Findings
DBD Inhibitors Binds to the DNA-binding domain of AR. Inhibition of transcriptional activity of both full-length AR and AR-LBD mutants. aacrjournals.org
AR Degraders (e.g., PROTACs) Induces proteasomal degradation of AR. Depletion of both full-length AR and AR-V7 in CRPC models. nih.govnih.gov
Dual AKR1C3 and AR/AR-SV inhibitors Inhibits androgen synthesis and AR/AR-SV activity. Reduced tumor growth in resistant prostate cancer models. researchgate.net

Modulation of Androgen Receptor mRNA Stability

An emerging mechanism of resistance to AR antagonists involves alterations in the stability of the AR messenger RNA (mRNA). Increased stability of the AR mRNA can lead to higher levels of AR protein, which can contribute to resistance. nih.gov

Preclinical studies using cell lines with acquired resistance to AR antagonists have identified variants in the 3' untranslated region (3'UTR) of the AR mRNA. nih.gov Specifically, a deletion within the 3'UTR was found to be more prevalent in resistant cells. nih.gov Further investigation revealed that this shorter mRNA variant is inherently more stable. nih.gov

This increased stability of the AR mRNA may be a survival adaptation of cancer cells to treatment with AR antagonists, allowing for sustained AR expression. nih.gov Therefore, strategies aimed at modulating the stability of the AR mRNA could represent a novel approach to overcoming resistance to this compound.

Research in this area is ongoing, with a focus on identifying the factors that regulate AR mRNA stability and developing therapeutic agents that can target these mechanisms. For example, targeting the RNA-binding proteins or microRNAs that interact with the AR 3'UTR could potentially destabilize the mRNA and reduce AR protein levels, thereby resensitizing cancer cells to this compound.

Future Research Directions and Unmet Needs for Androgen Receptor Antagonist 3

Advanced Preclinical Models for Resistance Mechanism Elucidation

To effectively combat resistance to AR antagonists, it is crucial to have preclinical models that accurately replicate the complexity of human disease. Future research will focus on developing and utilizing more sophisticated models to understand the mechanisms of resistance to AR Antagonist 3.

Key Model Systems:

Patient-Derived Xenografts (PDX): These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can better recapitulate the heterogeneity and resistance mechanisms of the original tumor. nih.gov

Genetically Engineered Mouse Models (GEMMs): GEMMs allow for the study of specific genetic alterations known to be involved in resistance, providing a controlled system to investigate their impact.

Organoid Cultures: Three-dimensional organoid cultures derived from patient tumors can be used for high-throughput drug screening and to study the tumor microenvironment's role in resistance. frontiersin.org

Cell Lines with Acquired Resistance: Developing cell lines that have become resistant to this compound through prolonged exposure can help identify the specific molecular changes that drive resistance. nih.gov For example, the LNCaP cell line and its derivatives have been instrumental in studying resistance to AR signaling inhibitors. nih.gov

Mechanisms of Resistance to Investigate:

AR Gene Mutations and Amplifications: Investigating how mutations, such as the F876L mutation which can turn an antagonist into an agonist, and AR gene amplification contribute to resistance. nih.govoaepublish.com

AR Splice Variants: Studying the role of constitutively active AR splice variants, like AR-V7, which lack the LBD and are a known source of resistance to LBD-targeting drugs. frontiersin.orgurotoday.com

Bypass Signaling Pathways: Elucidating how other signaling pathways, such as those involving the glucocorticoid receptor (GR), become activated to bypass the need for AR signaling. nih.govoaepublish.com

Tumor Microenvironment Influence: Understanding how interactions with cells like cancer-associated fibroblasts (CAFs) and tumor-associated macrophages (TAMs) contribute to a more aggressive tumor phenotype and treatment resistance. frontiersin.org

Exploration of Androgen Receptor Antagonist 3 in Novel Therapeutic Contexts Beyond Primary Indication

The role of the androgen receptor extends beyond its primary indications, suggesting that this compound could have therapeutic potential in other androgen-driven diseases.

Potential Novel Applications:

Breast Cancer: A subset of triple-negative breast cancer (TNBC) expresses the androgen receptor, making it a potential target for AR antagonists. targetedonc.com Clinical trials have shown that AR antagonists like bicalutamide (B1683754) have activity in AR-positive metastatic TNBC. targetedonc.com

Androgenetic Alopecia: As an androgen-driven condition, androgenetic alopecia could potentially be treated with potent AR antagonists. preprints.org

Other Androgen-Driven Conditions: Further research may uncover other diseases where aberrant AR signaling plays a role, opening up new therapeutic avenues for this compound.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To gain a comprehensive understanding of how this compound works and how resistance develops, future research must integrate various "omics" data types. This systems biology approach can reveal complex molecular networks and identify novel biomarkers and therapeutic targets. nih.govresearchgate.net

Multi-Omics Approaches:

Genomics: Identifying AR gene mutations, amplifications, and rearrangements that contribute to resistance. mdpi.com

Transcriptomics (RNA-seq): Analyzing changes in gene expression patterns in response to this compound and during the development of resistance. This can help identify upregulated bypass pathways. nih.gov

Epigenomics (ChIP-seq, ATAC-seq): Studying how this compound affects the epigenetic landscape, including chromatin accessibility and histone modifications, which regulate gene expression. nih.gov

Proteomics: Quantifying changes in the protein landscape to understand the functional consequences of AR inhibition and resistance. preprints.org

Metabolomics: Investigating how this compound impacts cellular metabolism, as metabolic reprogramming is a hallmark of cancer. nih.gov

By integrating these datasets, researchers can build comprehensive models of AR signaling and resistance. preprints.orgnih.gov For instance, analyzing multi-omics data from the LNCaP cell line has provided valuable insights into the gene regulatory mechanisms of AR signaling in prostate cancer. nih.gov This deeper mechanistic understanding will be crucial for developing rational combination therapies and personalized treatment strategies for patients receiving this compound. nih.gov

Q & A

Basic Research Questions

Q. What are the standard in vitro assays to evaluate AR antagonist 3’s efficacy in modulating androgen receptor activity?

  • Methodology : The mammalian two-hybrid assay is widely used to study AR N/C interactions. Cotransfect AR NH2-terminal (e.g., AR-1–503) and carboxyl-terminal (e.g., AR-507–919) fragments into HeLa cells with a luciferase reporter (e.g., PSA-Enh-Luc). Include agonist (e.g., 10 nM DHT) to induce baseline N/C interaction, then test this compound’s ability to inhibit this interaction at doses ranging from 50 nM to 1 μM. Use FuGene 6 transfection reagent for consistency, and normalize results to controls with empty vectors .
  • Validation : Confirm antagonist activity via Western blot for AR and PSA levels in LNCaP cells, comparing against known antagonists like enzalutamide (10 μM) .

Q. How should dose-response experiments for this compound be designed to assess potency and selectivity?

  • Experimental Design : Use a logarithmic dose range (0.01–10 nM for agonists; 50 nM–1 μM for antagonists) in triplicate. Include positive controls (e.g., hydroxyflutamide) and negative controls (vehicle-only wells). Measure luciferase activity 24–48 hours post-transfection. For selectivity, test against related steroid receptors (e.g., glucocorticoid receptor) using analogous two-hybrid systems .
  • Data Interpretation : A >5-fold reduction in agonist-induced luminescence indicates potency. Compare IC50 values to known antagonists to contextualize efficacy .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across different prostate cancer cell lines (e.g., LNCaP vs. PC-3)?

  • Hypothesis Testing :

  • Cell Context : LNCaP expresses wild-type AR, while PC-3 is AR-null. Transiently transfect PC-3 with AR mutants (e.g., T877A or W741C) to mimic clinical resistance .
  • Ligand Dependency : Test this compound under varying androgen conditions (e.g., charcoal-stripped serum vs. DHT-supplemented media). Use siRNA knockdown of coregulators (e.g., SRC-1) to assess dependency on chaperone proteins .
    • Mechanistic Insight : Perform co-immunoprecipitation to evaluate AR-antagonist binding stability or proteasome inhibition assays (e.g., with bortezomib) to determine if AR degradation pathways influence efficacy .

Q. What structural insights guide the rational design of this compound using GPCR-based modeling?

  • Methodology :

  • Cryo-EM/X-ray Crystallography : Resolve AR-antagonist 3’s binding mode in the ligand-binding domain (LBD), focusing on helix 12 stabilization. Compare to A2A adenosine receptor antagonist ZM241385’s binding pocket for cross-receptor insights .
  • Virtual Screening : Dock this compound into homology models of AR LBD, prioritizing compounds with hydrophobic interactions at Leu701/Leu704 and hydrogen bonds at Asn705 .
    • Validation : Mutate key residues (e.g., AR-T877A) and test antagonist activity in two-hybrid assays to validate computational predictions .

Q. How can in vivo models optimize the preclinical evaluation of this compound?

  • Model Design : Use testosterone undecanoate (TU) and methylnitrosourea (MNU)-induced prostate cancer in rats. Administer this compound orally (e.g., 50–200 mg/kg/day) alongside enzalutamide (10 mg/kg) as a positive control. Monitor PSA levels weekly via ELISA and perform endpoint histopathology .
  • Biomarker Analysis : Quantify AR and PSA protein levels in tumor lysates via Western blot. Compare necrotic vs. apoptotic pathways using caspase-3 activation assays to assess AR’s role in cell death modulation .

Data Analysis & Contradiction Management

Q. What statistical approaches are critical for interpreting dose-response data in AR antagonist studies?

  • Best Practices :

  • Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC50/EC50.
  • Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., mutant vs. wild-type AR).
  • Report significance thresholds (e.g., p < 0.01) and confidence intervals for reproducibility .

Q. How should researchers address variability in this compound’s transcriptional activity across agonist/antagonist modes?

  • Troubleshooting :

  • Ligand Competition : Pre-treat cells with 1 μM DHT before antagonist administration to saturate AR binding sites.
  • Coregulator Profiling : Use ChIP-seq to assess antagonist-induced changes in AR recruitment to PSA enhancer regions .
    • Advanced Modeling : Apply principal component analysis (PCA) to transcriptional output datasets to identify outlier conditions or batch effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.